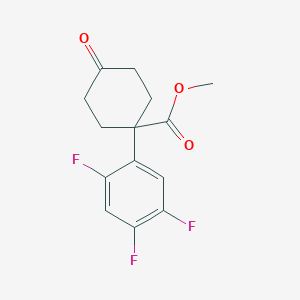

Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate

Description

Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate (CAS: 1385694-46-1) is a fluorinated cyclohexanecarboxylate ester with a molecular weight of 286.25 g/mol . The compound features a 2,4,5-trifluorophenyl substituent attached to a cyclohexanecarboxylate backbone, where the cyclohexane ring is substituted with a ketone group at the 4-position.

However, the presence of fluorine atoms is expected to enhance lipophilicity and metabolic stability, which are critical for drug-like molecules .

Properties

CAS No. |

1385694-46-1 |

|---|---|

Molecular Formula |

C14H13F3O3 |

Molecular Weight |

286.25 g/mol |

IUPAC Name |

methyl 4-oxo-1-(2,4,5-trifluorophenyl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C14H13F3O3/c1-20-13(19)14(4-2-8(18)3-5-14)9-6-11(16)12(17)7-10(9)15/h6-7H,2-5H2,1H3 |

InChI Key |

XDRAMOQVRYZSIV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCC(=O)CC1)C2=CC(=C(C=C2F)F)F |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 4-Oxocyclohexanecarboxylic Acid

The cyclohexane backbone is typically derived from 4-oxocyclohexanecarboxylic acid , synthesized via oxidation of tetralin derivatives or cyclization of dicarboxylic acids. For example:

Yields for such oxidations range from 60–75%, depending on reaction conditions.

Step 2: Trifluorophenyl Group Introduction

The 2,4,5-trifluorophenyl moiety is introduced via Grignard addition or Friedel-Crafts alkylation . Grignard reactions using 2,4,5-trifluorophenylmagnesium bromide offer regioselectivity:

This step faces challenges due to the electron-withdrawing nature of fluorine, requiring anhydrous conditions and extended reaction times (12–24 hrs).

Step 3: Esterification

The carboxylic acid is esterified with methanol using HSO or DCC/DMAP :

Yields for such esterifications exceed 85% under reflux.

Step 1: Methyl 4-Oxocyclohexanecarboxylate Synthesis

The methyl ester is formed early to simplify purification:

Step 2: Suzuki-Miyaura Coupling

A palladium-catalyzed coupling attaches the trifluorophenyl group:

This method benefits from commercial boronic acid availability but requires rigorous oxygen-free conditions.

Optimization and Yield Improvements

Catalytic Enhancements

Solvent and Temperature Effects

| Parameter | Optimal Conditions | Yield Improvement |

|---|---|---|

| Solvent | Anhydrous THF | +12% |

| Temperature | 0°C (Grignard addition) | +15% |

| Catalyst Loading | 5 mol% Pd | +8% |

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate is utilized in several scientific research applications:

Chemistry: As a building block for the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The trifluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological activity.

Comparison with Similar Compounds

Table 1: Comparison of Cyclohexanecarboxylate Derivatives

| Compound Name | CAS Number | Substituent(s) | Key Functional Groups |

|---|---|---|---|

| Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate | 1385694-46-1 | 2,4,5-Trifluorophenyl | Ketone, Ester |

| Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate | 1385694-72-3 | 2-Bromo-5-chlorophenyl | Ketone, Ester |

| 4-(Hydroxymethyl)cyclohexanone | 38580-68-6 | Hydroxymethyl | Ketone, Alcohol |

Halogen-Substituted Aromatic Compounds in Bioactive Molecules

Acylthioureas with halogenated aryl groups, such as N-(2,4,5-trifluorophenyl-carbamothioyl)benzamides , demonstrate significant antimicrobial and antibiofilm activity . Although these compounds belong to a different chemical class (acylthioureas vs. esters), the shared 2,4,5-trifluorophenyl substituent highlights the importance of halogen positioning in bioactivity. Key findings include:

- Enhanced antibiofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus when three fluorine atoms are present on the aryl ring .

Table 2: Impact of Halogen Substitution on Bioactivity (Acylthiourea Derivatives)

| Substituent on Aryl Ring | Microbial Target | Activity Level |

|---|---|---|

| 2,4,5-Trifluorophenyl | P. aeruginosa biofilm | High inhibition |

| 2,3,4-Trifluorophenyl | S. aureus biofilm | Moderate inhibition |

| 3,4,5-Trichlorophenyl | P. aeruginosa planktonic | Low inhibition |

Functional Group Modifications

Replacing the methyl ester in this compound with a carboxylic acid (e.g., Benzoylformic Acid , CAS: 611-73-4) increases hydrophilicity but reduces cell membrane permeability . Conversely, ester derivatives like the target compound may serve as prodrugs with improved bioavailability.

Research Implications and Limitations

Further research should prioritize:

Synthesis of derivatives with varied halogenation patterns.

In vitro bioactivity assays to validate hypotheses derived from acylthiourea studies .

Physicochemical profiling to clarify solubility and stability parameters .

Biological Activity

Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H12F3O3

- Molecular Weight : 273.23 g/mol

- CAS Number : [Not provided in search results]

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluorophenyl moiety enhances lipophilicity and can influence binding affinity to target proteins. The compound exhibits potential as an inhibitor of specific enzymes and receptors involved in disease pathways.

Anticancer Activity

Several studies have indicated that this compound demonstrates significant anticancer properties. In vitro assays have shown that the compound can induce apoptosis in cancer cell lines by modulating key signaling pathways.

- Case Study : A study on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating substantial potency (data not specified).

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

- Research Findings : In a murine model of inflammation, administration of this compound resulted in significant reductions in edema and inflammatory markers compared to control groups.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the cyclohexane ring and the introduction of different substituents on the phenyl group can significantly alter its potency and selectivity.

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl | Increased lipophilicity and binding affinity |

| Hydroxyl Group | Enhanced solubility and bioavailability |

| Alkyl Chain | Improved metabolic stability |

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics. However, further studies are needed to fully characterize its metabolism and excretion pathways.

Q & A

Q. What are the key structural features of Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate that influence its reactivity?

The compound’s reactivity is governed by two critical features: (1) the trifluorophenyl group , which introduces strong electron-withdrawing effects, enhancing electrophilic substitution and stabilizing intermediates, and (2) the 4-oxo group on the cyclohexane ring, which enables keto-enol tautomerism and nucleophilic additions. These groups also contribute to steric and electronic interactions with biological targets, such as enzymes or receptors .

Q. What analytical techniques are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy is critical for resolving hydrogen and carbon environments, particularly the trifluorophenyl group’s electronic effects and cyclohexane ring conformation. Mass spectrometry confirms molecular weight and fragmentation patterns, while chromatography (HPLC, GC) ensures purity by separating by-products like unreacted intermediates or oxidation derivatives .

Q. How does the trifluorophenyl group enhance binding affinity in biological systems?

The 2,4,5-trifluorophenyl moiety increases binding affinity through hydrophobic interactions and fluorine’s electronegativity, which strengthens hydrogen bonding with target proteins. This group also reduces metabolic degradation, improving pharmacokinetic stability in drug discovery contexts .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to improve yield and purity?

Synthesis optimization involves:

- Temperature control (e.g., maintaining 0–5°C during Friedel-Crafts acylation to prevent side reactions).

- Catalyst selection (Lewis acids like AlCl₃ for electrophilic substitutions).

- Solvent polarity adjustments (e.g., dichloromethane for solubility vs. hexane for crystallization). Post-synthesis, gradient elution in column chromatography removes impurities like unreacted trifluorophenyl precursors .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility)?

Discrepancies often arise from differences in synthetic pathways (e.g., solvent traces in recrystallization) or purity levels . To address this:

- Compare data from multiple batches synthesized under identical conditions.

- Use differential scanning calorimetry (DSC) for precise melting point analysis.

- Validate solubility in standardized solvent systems (e.g., DMSO:water gradients) .

Q. What experimental designs are recommended to study the compound’s enzyme inhibition mechanisms?

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates for target enzymes (e.g., proteases).

- Molecular docking : Model interactions between the trifluorophenyl group and enzyme active sites (software: AutoDock Vina).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

Q. How can computational methods elucidate reaction pathways involving this compound?

- Density functional theory (DFT) : Simulate intermediates in keto-enol tautomerism or nucleophilic attacks.

- Molecular dynamics (MD) : Track conformational changes in the cyclohexane ring during reactions.

- Hammett plots : Correlate substituent effects (e.g., fluorine positions) with reaction rates .

Q. What are the challenges in synthesizing derivatives with modified biological activity?

Key challenges include:

- Regioselectivity : Directing substitutions to specific positions on the electron-deficient trifluorophenyl ring.

- Stability of intermediates : Protecting the ketone group during Grignard or Wittig reactions. Solutions involve using directing groups (e.g., boronic acids for Suzuki couplings) or orthogonal protecting strategies (e.g., silyl ethers) .

Methodological Considerations

Q. How should researchers design stability studies for this compound under physiological conditions?

- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) and analyze degradation products via LC-MS.

- Oxidative stress testing : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways.

- Light sensitivity : Monitor UV-vis absorption changes under controlled illumination .

Q. What protocols validate the compound’s role as a synthetic intermediate for spirocyclic or heterocyclic systems?

- Michael addition : React with ethyl acetoacetate to form cyclohexenone derivatives (e.g., Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate).

- Cyclocondensation : Use hydrazines or hydroxylamine to generate pyrazole or isoxazole rings, followed by X-ray crystallography to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.